Technical Guide: Chemical Properties & Applications of 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol
Technical Guide: Chemical Properties & Applications of 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol
[1]
Executive Summary
1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol is a specialized heterocyclic intermediate serving as a "masked" form of unsaturated 1,4-dicarbonyl compounds. In drug discovery and fine chemical synthesis, it functions primarily as a pivotal intermediate in the Achmatowicz rearrangement , facilitating the expansion of furan rings into functionalized pyranones. Its most commercially significant application is as a direct precursor to Maltol (Veltol) , a potent flavor enhancer, and various rare sugar derivatives (2,3-dideoxy-DL-hex-2-enopyranos-4-uloses).
This guide details the physicochemical properties, synthesis pathways, and reactivity profiles of this molecule, providing researchers with actionable protocols for its manipulation.
Part 1: Chemical Identity & Physical Properties
Structural Characteristics
The molecule consists of a dihydrofuran core protected by two methoxy acetal groups at the C2 and C5 positions. The C2 position is further substituted with a hydroxyethyl group. This structure renders the molecule stable under neutral/basic conditions but highly reactive toward acid-catalyzed hydrolysis, which unmasks the latent carbonyl functionalities.
Physicochemical Data Table
| Property | Value | Notes |
| IUPAC Name | 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol | Also referred to as the Clauson-Kaas adduct of |
| CAS Number | 33647-67-5 | Stereoisomers may have distinct CAS RNs (e.g., 236408-20-1) |
| Molecular Formula | ||
| Molecular Weight | 174.19 g/mol | |
| Appearance | Colorless to pale yellow liquid | Viscous oil |
| Boiling Point | 72–76 °C @ 1.5 mmHg | High vacuum required for distillation to prevent decomposition |
| Density | 1.13 – 1.16 g/cm³ | @ 25 °C |
| Refractive Index | ||
| Solubility | Soluble in MeOH, EtOH, THF, DCM | Slightly soluble in water; hydrolyzes in acidic water |
Part 2: Synthesis & Preparation Protocols[4][9]
The synthesis of 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol is achieved via the oxidative alkoxylation of 1-(furan-2-yl)ethanol (also known as
Method A: Chemical Oxidation (Clauson-Kaas)
This classical route uses bromine as the oxidant in methanol. While effective, it generates stoichiometric bromide waste.
Protocol:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and thermometer.
-
Reagents: Charge the flask with 1-(furan-2-yl)ethanol (1.0 eq), anhydrous sodium carbonate (2.2 eq), and anhydrous methanol (10 vol).
-
Reaction: Cool the mixture to -5 °C. Add a solution of bromine (1.0 eq) in methanol dropwise, maintaining the internal temperature below 0 °C.
-
Workup: After addition, stir for 30 minutes. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Distill the residue under high vacuum (1-2 mmHg) to isolate the product.
Method B: Electrochemical Oxidation (Green Chemistry)
This is the preferred industrial method due to the elimination of bromine and salt waste.
Protocol:
-
Cell Setup: Use an undivided electrolytic cell with a graphite anode and a nickel or stainless steel cathode.
-
Electrolyte: Dissolve 1-(furan-2-yl)ethanol (0.5 M) and a supporting electrolyte (e.g.,
or , 0.1 M) in methanol. -
Electrolysis: Apply a constant current density (approx. 100–200 mA/cm²) while maintaining the temperature at 10–20 °C. Pass 2.2–2.5 F/mol of charge.
-
Workup: Evaporate methanol. Extract the residue with ethyl acetate, wash with water, dry over
, and distill.
Part 3: Chemical Reactivity & Applications[10]
The Achmatowicz Rearrangement (Ring Expansion)
The defining chemical property of this molecule is its ability to undergo the Achmatowicz rearrangement . Upon treatment with dilute acid, the acetal functionalities hydrolyze, opening the furan ring to form a transient 1,4-dicarbonyl enol, which then recyclizes to form a six-membered pyranone derivative.
-
Pathway: Dihydrofuran
[Hydrolysis] 1,4-Dicarbonyl Intermediate [Cyclization] Pyranone (Maltol precursor). -
Significance: This is the key step in converting C5-biomass (furan derivatives) into C6-functionalized value-added chemicals like Maltol.
Synthesis of Maltol (3-Hydroxy-2-methyl-4H-pyran-4-one)
Maltol is a flavor enhancer widely used in the food industry. 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol is a direct synthetic equivalent.
Mechanism:
-
Acid Hydrolysis: The acetals are removed, forming the open-chain dicarbonyl.
-
Dehydration: The intermediate undergoes elimination of water and methanol.
-
Tautomerization: The final structure stabilizes as the aromatic pyranone system of Maltol.
Hydrogenation
Catalytic hydrogenation of the double bond (using Pd/C or Raney Ni) yields 1-(2,5-dimethoxytetrahydrofuran-2-yl)ethanol . This saturated derivative is a stable precursor for succindialdehyde derivatives used in pyrrole synthesis.
Part 4: Visualization of Reaction Pathways
The following diagram illustrates the synthesis of the molecule and its divergent reactivity pathways toward Maltol and Tetrahydrofurans.
Caption: Synthesis and divergent reactivity pathways of 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol.
Part 5: Experimental Protocol - Acid Hydrolysis to Pyranone
Objective: To demonstrate the ring expansion (Achmatowicz reaction) of the title compound.
Safety Warning: This reaction involves strong acids and organic solvents. Perform in a fume hood.
-
Preparation: Dissolve 1-(2,5-dimethoxy-2,5-dihydrofuran-2-yl)ethanol (10 mmol) in a mixture of THF (15 mL) and water (5 mL).
-
Acidification: Add 1N
(1 mL) to the solution. -
Reaction: Stir the mixture at room temperature for 1–3 hours. Monitor by TLC (disappearance of the starting material).
-
Note: For Maltol synthesis specifically, heating to reflux may be required to drive the dehydration/aromatization step fully.
-
-
Quenching: Neutralize carefully with saturated
solution. -
Extraction: Extract the aqueous layer with Ethyl Acetate (
mL). -
Isolation: Dry the combined organics over
, filter, and concentrate. The crude oil contains the pyranone intermediate, which can be purified by column chromatography (Hexane/EtOAc).
References
-
Clauson-Kaas, N., et al. (1952). "Electrolytic Methoxylation of Some alpha-Substituted Furans." Acta Chemica Scandinavica, 6, 531-539. Link
-
Achmatowicz, O., et al. (1971). "Synthesis of methyl 2,3-dideoxy-DL-alk-2-enopyranosides from furan compounds." Tetrahedron, 27(10), 1973-1996. Link[1]
-
Torii, S., et al. (1976). "A Convenient Preparation of Maltol, Ethylmaltol, and Pyromeconic Acid from 2-Alkyl-6-methoxy-2H-pyran-3(6H)-ones."[2] Chemistry Letters, 5(5), 495-498. Link
-
Nematollahi, D., et al. (2012). "Electrode Instead of Catalyst and Enzyme: A Greener Protocol for the Synthesis of Heterocycles." ChemInform, 43. Link
-
BenchChem. (2025).[3] "Technical Guide to the Historical Preparation of 2,5-Dimethoxytetrahydrofuran." BenchChem Technical Documents. Link
